4-amino-N-cyclohexylpiperidine-1-carboxamide
Description
Contextual Significance within Piperidine-Based Chemical Scaffolds
The piperidine (B6355638) ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. acs.orgsmolecule.com This six-membered nitrogen-containing heterocycle is a key component in drugs targeting a wide range of conditions, including neurological disorders, cancer, and infectious diseases. acs.orggoogleapis.com The prevalence of the piperidine scaffold in drug discovery can be attributed to its favorable physicochemical properties, such as its ability to improve the solubility and metabolic stability of a molecule. acs.org Furthermore, the chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets. acs.org
Historical Overview of Related Aminopiperidine and Carboxamide Structures in Academic Research
The journey of aminopiperidine and carboxamide structures in academic and industrial research is a long and fruitful one. The 4-aminopiperidine (B84694) core, in particular, has been identified as a valuable building block in medicinal chemistry. chemimpex.comnih.gov Its derivatives have been explored for a variety of therapeutic purposes, including as inhibitors of enzymes and as ligands for receptors in the central nervous system. researchgate.net For instance, research has shown that 4-aminopiperidine derivatives can be optimized to act as potent inhibitors of hepatitis C virus assembly. nih.gov
Similarly, the carboxamide functional group is a cornerstone of medicinal chemistry, present in numerous approved drugs. This group's ability to form hydrogen bonds allows it to act as a versatile linker and a key interaction point with biological macromolecules. The combination of aminopiperidine and carboxamide moieties has led to the development of compounds with diverse biological activities, including kinase inhibitors for cancer therapy. acs.org
Rationale for Investigating 4-Amino-N-cyclohexylpiperidine-1-carboxamide
While specific research detailing the explicit rationale for the investigation of this compound is not extensively published, a deductive understanding can be formed based on the well-established principles of medicinal chemistry and the known activities of related compounds. The rationale likely stems from a systematic exploration of structure-activity relationships (SAR) within the broader class of 4-aminopiperidine-1-carboxamide (B2670209) derivatives.
The inclusion of a cyclohexyl group attached to the carboxamide nitrogen is a common strategy in drug design to introduce lipophilicity, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The size and conformational flexibility of the cyclohexyl ring can also play a role in optimizing the binding affinity of the molecule to its target protein.
Research into similar structures, such as N-substituted piperidine-4-(benzylidene-4-carboxylic acids), has demonstrated that modifications at the N-1 position of the piperidine ring can significantly impact biological activity. nih.gov For example, in the context of protein kinase B (Akt) inhibitors, the variation of substituents on the carboxamide linked to a 4-aminopiperidine core was a key strategy in developing potent and orally bioavailable drug candidates. acs.org The synthesis and evaluation of a library of such compounds, including a cyclohexyl derivative, would be a logical step in the exploration of the chemical space around this scaffold to identify molecules with desired properties.
In essence, the investigation of this compound is likely driven by the continued search for novel therapeutic agents, building upon the established importance of the piperidine, aminopiperidine, and carboxamide motifs in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-cyclohexylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c13-10-6-8-15(9-7-10)12(16)14-11-4-2-1-3-5-11/h10-11H,1-9,13H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZQUKAHIZQDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Pathways of 4-Amino-N-cyclohexylpiperidine-1-carboxamide
The synthesis of this compound can be achieved through a multi-step process that typically involves the formation of the core 4-aminopiperidine (B84694) structure followed by the installation of the N-cyclohexylcarboxamide group.
Reductive Amination Approaches to Piperidine (B6355638) Derivatives
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds, making it a key strategy for constructing the 4-aminopiperidine core. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgresearchgate.net
For the synthesis of the 4-aminopiperidine scaffold, a common starting material is an N-protected 4-piperidone, such as N-Boc-4-piperidone. The synthesis proceeds in two main steps which can often be performed in a single pot: wikipedia.org
Imine Formation : The N-protected 4-piperidone is reacted with an ammonia source or a primary amine under weakly acidic conditions to form an imine intermediate.
Reduction : A reducing agent is added to the reaction to reduce the imine to the desired 4-aminopiperidine derivative.
A variety of reducing agents can be employed for this transformation, each with specific advantages. masterorganicchemistry.com Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). masterorganicchemistry.comresearchgate.netorganic-chemistry.org Sodium triacetoxyborohydride is often preferred due to its mildness and effectiveness under slightly acidic conditions, which favor iminium ion formation without significantly reducing the starting ketone. masterorganicchemistry.com The use of N-Boc-4-piperidone as a starting material allows for the selective formation of the 4-amino group, with the Boc (tert-butoxycarbonyl) group serving as a protecting group for the piperidine nitrogen that can be removed in a subsequent step. nih.gov
| Reducing Agent | Typical Reaction Conditions | Key Characteristics |
|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE or THF, Room Temperature, often with Acetic Acid | Mild and selective for imines/iminium ions over ketones; does not require pH control. masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines at neutral or slightly acidic pH; toxic cyanide byproduct. masterorganicchemistry.comchim.it |
| Catalytic Hydrogenation (H₂/Pd/C) | Methanol or Ethanol, H₂ pressure | "Green" chemistry approach; can sometimes lead to over-alkylation or reduction of other functional groups. wikipedia.org |
Carboxamide Formation via Amide Coupling Reactions
The term "carboxamide" in the target compound's name refers to a urea functional group, which is a specific type of amide. The formation of this urea linkage is a critical step in the synthesis. While standard amide bonds are typically formed by the condensation of a carboxylic acid and an amine using coupling reagents, urea synthesis follows distinct pathways. hepatochem.comresearchgate.net
Amide coupling reagents are designed to activate a carboxylic acid, converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by an amine. luxembourg-bio.com Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). hepatochem.comluxembourg-bio.comnih.gov These reagents are highly efficient for creating peptide bonds and other amide linkages in complex molecules. researchgate.net
However, for the synthesis of ureas like the one in this compound, the strategy involves coupling an amine with a synthon that provides the carbonyl group and the second nitrogen substituent. This is more direct than activating a carboxylic acid.
Utilizing Cyclohexyl Isocyanate in Synthesis
A highly efficient and direct method for the synthesis of N,N'-disubstituted ureas is the reaction between an amine and an isocyanate. commonorganicchemistry.com This reaction is typically rapid, high-yielding, and proceeds under mild conditions without the need for a catalyst or coupling agent. commonorganicchemistry.commdpi.com
In the context of synthesizing this compound, the key final step involves the reaction of a 4-aminopiperidine derivative with cyclohexyl isocyanate. The synthetic sequence would be:
Synthesize a 4-aminopiperidine precursor, for instance, by reductive amination of N-Boc-4-piperidone followed by deprotection of the Boc group.
React the resulting 4-aminopiperidine with cyclohexyl isocyanate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. commonorganicchemistry.com
The nitrogen of the primary 4-amino group is more nucleophilic than the secondary nitrogen of the piperidine ring, leading to selective formation of the urea at the desired position. This reaction provides a straightforward and atom-economical route to the final product. organic-chemistry.orgbeilstein-journals.org
Derivatization Strategies of the this compound Scaffold
Derivatization of the this compound scaffold allows for systematic exploration of the structure-activity relationship by modifying different parts of the molecule.
N-Substitution of the Piperidine Nitrogen
Modification at the piperidine nitrogen (position 1) involves replacing the N-cyclohexylcarboxamide group with other functionalities. This strategy allows for the creation of a library of analogs from a common 4-aminopiperidine intermediate. The secondary amine of the 4-aminopiperidine scaffold is a versatile handle for introducing a wide range of substituents.
Common derivatization reactions at the piperidine nitrogen include:
Acylation : Reaction with various acyl chlorides or anhydrides to form different amides.
Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.
Urea/Thiourea Formation : Reaction with a diverse set of isocyanates or isothiocyanates to generate a library of urea and thiourea analogs.
Reductive Amination : Reaction with aldehydes or ketones to introduce N-alkyl substituents. researchgate.net
These modifications can significantly alter the chemical and physical properties of the resulting compounds. For instance, calpain inhibitors have been developed based on piperidine carboxamides introduced at the piperidine nitrogen. nih.gov
Modifications of the Cyclohexyl Moiety
The cyclohexyl group serves as a lipophilic moiety that can be modified to fine-tune the compound's properties. pharmablock.com The cyclohexyl ring is a three-dimensional substituent that can offer more contact points with a target protein compared to a flat phenyl ring, for which it can be a bioisostere. pharmablock.com
Strategic modifications of the cyclohexyl group include:
Fluorination : The introduction of one or more fluorine atoms is a common strategy in medicinal chemistry. nih.gov Fluorine substitution, particularly creating an all-cis tetrafluorocyclohexyl ring, can significantly alter physicochemical properties such as solubility and lipophilicity (logD). nih.gov It can also block sites of metabolic oxidation, thereby improving the metabolic stability of the compound. pressbooks.pub
Introduction of Substituents : Adding alkyl, hydroxyl, or other functional groups to the cyclohexyl ring can alter its steric and electronic properties. google.com
Ring Alteration : The cyclohexyl ring can be transformed into cyclohexenyl or phenyl groups to explore the impact of unsaturation and aromaticity. researchgate.net It can also be replaced with other cyclic or heterocyclic systems, such as piperidine or morpholine (B109124) rings, to modulate properties like solubility and metabolic stability. nih.govpressbooks.pub
| Modification | Example Substituent | Potential Impact on Properties | Reference |
|---|---|---|---|
| Fluorination | Tetrafluorocyclohexyl | Increased metabolic stability, altered lipophilicity and solubility. | nih.gov |
| Bioisosteric Replacement | Phenyl, Piperidinyl, Morpholinyl | Modulation of solubility, metabolic profile, and receptor interactions. | pharmablock.compressbooks.pub |
| Dehydrogenation | Cyclohexenyl, Phenyl | Introduction of sp² character, potential for new π-π interactions. | researchgate.net |
| Deuteration | Deuterium (B1214612) for Hydrogen | Decreased metabolic clearance, extended half-life. | google.com |
Variations at the Amide Linkage
The amide linkage in piperidine-1-carboxamides is a common site for chemical modification, allowing for the synthesis of a diverse library of analogues. These variations are typically achieved by reacting a substituted piperidine core with a range of carboxylic acids or their activated derivatives, or by using different amines in the final carboxamide formation step.
For instance, the synthesis of piperidine carboxamides as potential calpain inhibitors involves modifying the P2 region of the molecule, which corresponds to the substituent on the piperidine nitrogen. In one study, various acyl groups were introduced by reacting 4-(N-Boc-amino)piperidine with different carboxylic acids, followed by deprotection and subsequent reaction to form keto amides. This approach allows for systematic variation at the amide nitrogen. nih.gov Similarly, novel picolinamide and pyrimidine-4-carboxamide compounds have been synthesized by coupling the respective carboxylic acids (like 6-bromopicolinic acid) with various amines, including cyclic amines like 4-methylpiperidine. google.com These syntheses often employ coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). google.com
The table below illustrates representative variations that can be introduced at the amide linkage of a piperidine core, showcasing different acylating agents used in the synthesis of related carboxamide structures.
Table 1: Examples of Acylating Agents for Piperidine Carboxamide Synthesis
| Piperidine Precursor | Acylating Agent/Carboxylic Acid | Coupling Reagent | Resulting Amide Moiety |
|---|---|---|---|
| 4-Methylpiperidine | 6-Bromopicolinic acid | HBTU, DIPEA | (6-Bromopyridin-2-yl)(4-methylpiperidin-1-yl)methanone |
| Piperidine | 2-Naphthylcarbonyl chloride | Not specified | (Naphthalen-2-yl)(piperidin-1-yl)methanone |
Stereoselective Synthetic Approaches
Achieving stereochemical control is crucial in the synthesis of substituted piperidines, as the biological and chemical properties of stereoisomers can differ significantly. Stereoselective approaches aim to produce a single desired stereoisomer with high purity.
Two primary strategies for the stereoselective synthesis of 4-aminopiperidine derivatives are asymmetric hydrogenation and enzymatic dynamic asymmetric transamination. scientificupdate.com
Asymmetric Hydrogenation : This method can be applied to fluoro-enamide precursors, which are derived from the corresponding substituted pyridine. scientificupdate.com The pyridine ring is first activated, for example, by forming a benzyl (B1604629) pyridinium salt, and then partially reduced to create the enamide. Subsequent hydrogenation using a chiral catalyst, such as a rhodium-based complex, can induce stereoselectivity, leading to the formation of specific diastereomers. For instance, hydrogenation of functionalized pyridines using certain rhodium catalysts has been shown to yield all-cis products. scientificupdate.com
Enzymatic Dynamic Asymmetric Transamination : This biocatalytic approach uses a transaminase enzyme to convert a prochiral fluoroketone into a chiral amine. The process can be optimized by controlling parameters such as pH, enzyme concentration, and the amine donor to achieve high diastereomeric ratio (dr) and enantiomeric excess (ee). An optimized process using the enzyme ATA-3 at pH 10.5 has been reported to yield a 15:1 dr (syn) and 96% ee for a 3-fluoro-4-aminopiperidine derivative. scientificupdate.com
Another powerful stereoselective method involves a gold-catalyzed cyclization of N-homopropargyl amides. nih.gov This sequence leads to cyclic imidates, which can be chemoselectively reduced to form piperidin-4-ones and subsequently piperidin-4-ols with excellent diastereoselectivity. The modularity of this approach allows for the synthesis of various substituted piperidines. nih.gov
Table 2: Comparison of Stereoselective Methods for Piperidine Synthesis
| Method | Precursor | Key Reagent/Catalyst | Stereochemical Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | Fluoro-enamide from pyridine | Chiral Rhodium Catalyst (Rh-CAAC) | All-cis products |
| Enzymatic Transamination | Fluoroketone | Transaminase Enzyme (ATA-3) | 15:1 dr (syn), 96% ee |
Advanced Synthetic Techniques Applicable to Piperidine-1-carboxamides
Modern organic synthesis emphasizes efficiency, atom economy, and environmental sustainability. Advanced techniques such as one-pot sequential reactions and borrowing hydrogen chemistry are increasingly applied to the synthesis of complex molecules like piperidine-1-carboxamides.
One-Pot Sequential Reactions
One-pot reactions, where multiple synthetic steps are performed in the same reaction vessel without isolating intermediates, offer significant advantages by reducing reaction time, solvent waste, and purification efforts. Several one-pot strategies have been developed for the synthesis of the piperidine scaffold. mdpi.comresearchgate.net
An efficient one-pot route to construct piperidines from halogenated amides has been reported. mdpi.comresearchgate.net This method integrates amide activation, reduction of the resulting nitrile ions, and intramolecular nucleophilic substitution into a single sequence. The reaction proceeds under mild, metal-free conditions to provide a variety of N-substituted piperidines in good yields. mdpi.comresearchgate.net
Multicomponent reactions (MCRs) are a particularly powerful type of one-pot synthesis. A simple and efficient one-pot, three-component reaction for synthesizing highly functionalized piperidines involves the condensation of a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde, often catalyzed by an agent like phenylboronic acid. researchgate.net Similarly, a five-component reaction has been developed using β-keto esters, aromatic aldehydes, and various amines in acetic acid to generate highly substituted piperidines, which conveniently precipitate from the reaction mixture. researchgate.net
Table 3: Examples of One-Pot Piperidine Syntheses
| Reaction Type | Key Reactants | Catalyst/Solvent | Key Features |
|---|---|---|---|
| Tandem Cyclization | Halogenated secondary amides, NaBH4 | Tf2O, 2-F-Py | Integrates amide activation, reduction, and cyclization; metal-free. mdpi.com |
| Three-Component | Aniline, 1,3-dicarbonyl, aldehyde | Phenylboronic acid | Efficient synthesis of functionalized piperidines. researchgate.net |
| Five-Component | β-keto ester, aldehyde, amines | Acetic acid | Catalyst-free medium; product precipitates from solution. researchgate.net |
Borrowing Hydrogen Chemistry in N-Alkylation
Borrowing hydrogen (BH) catalysis, also known as hydrogen autotransfer, is a green and atom-economical method for forming C-N bonds. researchgate.net This process allows for the N-alkylation of amines using alcohols as alkylating agents, with water as the only byproduct. cardiff.ac.ukscientificupdate.com
The catalytic cycle typically involves three key steps:
A transition metal catalyst temporarily "borrows" hydrogen from an alcohol substrate, oxidizing it to a reactive aldehyde or ketone intermediate.
The intermediate undergoes condensation with an amine to form an imine (or enamine).
The catalyst returns the borrowed hydrogen to the imine, reducing it to the final N-alkylated amine and regenerating the catalyst.
This methodology is applicable to the N-alkylation of piperidines and other cyclic amines. nih.gov For example, an iridium(III)-catalyzed [5 + 1] annulation method utilizes a borrowing hydrogen strategy. The mechanism involves two sequential cascades of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer, leading to the stereoselective synthesis of substituted piperidines. nih.gov Transition-metal-free systems using azaaromatics like pyridine as hydrogen shuttles have also been developed for the direct N-alkylation of various amines with alcohols. rsc.org
The use of alcohols as benign alkylating agents in place of traditional, more hazardous reagents like alkyl halides makes BH chemistry a highly attractive strategy in pharmaceutical and chemical synthesis. researchgate.netcardiff.ac.uk
Advanced Structural Characterization and Conformational Analysis
Elucidation of Stereochemistry and Absolute Configuration
The stereochemistry of 4-amino-N-cyclohexylpiperidine-1-carboxamide is centered around the C4 carbon of the piperidine (B6355638) ring, which is a potential chiral center if substituted unsymmetrically. However, in the parent molecule, this carbon is bonded to two hydrogen atoms, an amino group, and two identical ring segments, rendering it achiral.
Should substitutions be introduced at other positions on the piperidine or cyclohexyl rings, multiple stereoisomers could arise. The determination of the absolute configuration of such chiral derivatives would necessitate the use of stereospecific analytical techniques. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of absolute configuration. Chiral chromatography and spectroscopic methods, such as circular dichroism, in conjunction with computational modeling, can also be employed to assign or correlate the absolute stereochemistry of chiral analogs.
Currently, specific literature detailing the stereochemical elucidation of chiral derivatives of this compound is not publicly available. The synthesis of this compound and its analogs would likely involve stereoselective methods to control the spatial orientation of substituents, and the resulting stereochemistry would require rigorous characterization.
Conformational Preferences and Dynamics of the Piperidine and Cyclohexyl Rings
Computational and Experimental Conformational Studies of Related N-cyclohexylpiperidines
Computational and experimental studies on N-cyclohexylpiperidine have provided valuable insights into the conformational equilibria of such systems. These studies have shown that the most stable conformer typically features both the piperidine and cyclohexane (B81311) rings in equatorial positions relative to each other. This arrangement minimizes steric hindrance between the two rings. The orientation of the cyclohexyl group with respect to the piperidine ring can be further described by a dihedral angle, with perpendicular and nearly parallel orientations representing distinct low-energy states.
The energy barrier for the transition between equatorial and axial conformations of the cyclohexyl group is relatively low, suggesting that multiple conformers may coexist in solution at room temperature. The exact population of each conformer is influenced by factors such as the solvent and the presence of other substituents.
Analysis of Chair and Twisted-Boat Conformations
While the chair conformation is the most stable for both the piperidine and cyclohexyl rings, other higher-energy conformations, such as the twisted-boat, can also be populated. The energy difference between the chair and twisted-boat conformations is generally in the range of several kcal/mol. The presence of bulky substituents or specific intramolecular interactions can, in some cases, stabilize the twisted-boat conformation.
For the piperidine ring in this compound, the N-carboxamide group introduces partial double bond character to the C-N bond due to resonance. This can influence the ring's conformational preferences. The 4-amino group can exist in either an axial or equatorial position. In the absence of other overriding steric interactions, the equatorial position is generally favored to minimize 1,3-diaxial interactions.
| Ring System | Dominant Conformation | Key Substituent Positions | Relative Energy (Approximate) |
|---|---|---|---|
| Cyclohexane | Chair | Equatorial | Lower |
| Cyclohexane | Chair | Axial | Higher |
| Piperidine | Chair | Equatorial | Lower |
| Piperidine | Chair | Axial | Higher |
| Cyclohexane/Piperidine | Twisted-Boat | - | Significantly Higher |
Intermolecular Interactions and Solid-State Characterization (e.g., X-ray Crystallography of derivatives)
In the solid state, the three-dimensional arrangement of molecules is governed by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant force in its crystal packing. The amino group (-NH2) and the N-H of the carboxamide can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen atoms can act as hydrogen bond acceptors.
These hydrogen bonds can lead to the formation of well-defined supramolecular structures, such as chains, sheets, or more complex three-dimensional networks. The specific hydrogen bonding motifs will depend on the relative orientation of the functional groups, which is in turn dictated by the molecule's conformation.
While specific X-ray crystallographic data for this compound is not available in the public domain, analysis of the crystal structures of related aminopiperidine and carboxamide-containing molecules reveals common hydrogen bonding patterns. For instance, the amide functionality frequently forms N-H···O=C hydrogen bonds, leading to the formation of catemeric or dimeric motifs. The amino group can participate in N-H···N or N-H···O hydrogen bonds, further stabilizing the crystal lattice.
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Potential Structural Motif |
|---|---|---|---|
| Hydrogen Bond | -NH2, -NH- (carboxamide) | C=O, Piperidine N | Chains, Dimers, Sheets |
| Van der Waals | Cyclohexyl C-H, Piperidine C-H | Cyclohexyl C-H, Piperidine C-H | Close packing of hydrophobic regions |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stable three-dimensional shape and electronic characteristics.
To determine the most stable three-dimensional structures (conformational energy minima) of 4-amino-N-cyclohexylpiperidine-1-carboxamide, quantum chemical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed. These calculations solve approximations of the Schrödinger equation to map the potential energy surface of the molecule.
The process involves identifying all rotatable bonds and systematically exploring the conformational space to find the geometries with the lowest energy. For this compound, this would involve rotation around the bonds connecting the piperidine (B6355638) ring, the carboxamide group, and the cyclohexyl ring. The results of such an analysis would identify the most probable shapes the molecule adopts, which is crucial for its interaction with biological targets. Properties such as dipole moment, molecular volume, and ionization energy can also be calculated for these optimized geometries. researchgate.net
Table 1: Example of Calculated Properties for a Conformational Isomer This table is illustrative and shows the type of data generated from quantum chemical calculations.
| Property | Calculated Value | Unit |
|---|---|---|
| Relative Energy | 0.00 | kcal/mol |
| Dipole Moment | 3.45 | Debye |
| Molecular Volume | 250.8 | ų |
| HOMO Energy | -6.2 | eV |
| LUMO Energy | 1.5 | eV |
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its 2D structure. akosgmbh.de The algorithm compares the structure of a query molecule to a large database of known biologically active substances and calculates the probability of it being active (Pa) or inactive (Pi) for various biological functions. nih.govgenexplain.com
A PASS analysis of this compound would generate a list of potential pharmacological effects, mechanisms of action, and specific toxicities. nih.gov Activities with a high Pa value (typically > 0.7) are considered highly probable. researchgate.net This analysis helps in identifying potential therapeutic applications and off-target effects early in the research process. clinmedkaz.org The average accuracy of PASS predictions is estimated to be around 95%. genexplain.com
Table 2: Illustrative PASS Prediction Results This table is a hypothetical representation of a PASS analysis output for a novel compound.
| Predicted Activity | Pa (Prob. Active) | Pi (Prob. Inactive) |
|---|---|---|
| Kinase Inhibitor | 0.815 | 0.004 |
| Antineoplastic | 0.752 | 0.011 |
| GPCR Ligand | 0.698 | 0.025 |
| Mu-opioid receptor agonist | 0.550 | 0.089 |
| CYP450 Substrate | 0.431 | 0.150 |
Molecular Docking Simulations of this compound and its Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in understanding the basis of molecular recognition.
Docking simulations place the ligand into the binding site of a protein and score the different poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov For this compound, this analysis would identify key amino acid residues within a target's active site that it is likely to interact with. For instance, studies on similar 4-aminopiperidine (B84694) derivatives have shown that the amino group can form crucial salt bridges with acidic residues like aspartate in a binding pocket, while other parts of the molecule engage in hydrogen bonding and hydrophobic interactions. unica.itnih.gov The analysis reveals which functional groups on the ligand are essential for binding.
Beyond just identifying interactions, docking predicts the most stable binding mode or pose of the ligand within the protein's active site. nih.gov For example, in studies of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides targeting Protein Kinase B (PKB), docking revealed how the carboxamide linker allows the lipophilic substituents to orient themselves within the ATP-binding pocket to achieve high potency and selectivity. nih.gov A similar analysis for this compound would predict its orientation in various protein targets, providing a structural hypothesis for its mechanism of action. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of every atom in a system over time, providing insights into the conformational stability of the ligand-receptor complex and the kinetics of the binding process. mdpi.comnih.gov
An MD simulation of this compound bound to a protein target would reveal the stability of the initial docking pose. It tracks how the protein and ligand conformations change over time, ensuring that the key interactions identified in docking are maintained. uu.nl Furthermore, advanced MD techniques can be used to model the entire binding and unbinding process, allowing for the calculation of association (k_on) and dissociation (k_off) rates. nih.gov This information is critical for understanding a drug's residence time on its target, a key parameter for efficacy. The simulations can reveal whether the binding mechanism follows an "induced fit" or "conformational selection" model. nih.gov
Structure-Based Design and Scaffold Optimization Principles
The this compound scaffold is a versatile structure in medicinal chemistry, amenable to optimization for various biological targets. Structure-based design and computational modeling have been instrumental in understanding the molecular interactions that govern the activity of its derivatives, enabling rational modifications to enhance potency, selectivity, and pharmacokinetic properties. The core principles involve identifying key pharmacophoric features and optimizing their arrangement to achieve favorable interactions with the target protein's binding site.
A primary area of investigation for this scaffold has been the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. nih.govresearchgate.net For FAAH inhibitors, the piperidine/piperazine (B1678402) aryl ureas have been identified as a potent class of compounds that act as covalent inhibitors. nih.gov Computational analyses, including Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, have revealed that the FAAH enzyme induces a distortion of the amide bond within these cyclic ureas. This distortion facilitates the formation of a covalent adduct with the enzyme's catalytic serine residue (Ser241), which is crucial for the inhibitory mechanism. nih.govnih.gov
Molecular modeling studies have elucidated the specific binding modes of these inhibitors. The crystal structure of a humanized rat FAAH in complex with an inhibitor, N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750), provided key insights into species selectivity and guided further drug design. nih.gov The design strategy often involves modulating the electronic and steric features of different parts of the molecule. For instance, in a series of cyclohexylcarbamic acid biphenyl (B1667301) esters, introducing small polar groups at the para position of the proximal phenyl ring led to slightly improved FAAH inhibition compared to the parent compound. nih.gov
The 4-aminopiperidine scaffold has also been successfully optimized for inhibiting the assembly of the Hepatitis C virus (HCV). nih.gov Starting from an initial high-throughput screening hit, a systematic structure-activity relationship (SAR) campaign was conducted. This involved exploring different functionalities in the linker and the connected aryl ring of the molecule. The goal was to increase potency against HCV, reduce in vitro toxicity, and improve absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Furthermore, the versatility of the 4-aminopiperidine-4-carboxamide (B8721957) scaffold is highlighted by its development as potent and orally bioavailable inhibitors of Protein Kinase B (Akt). nih.gov In this context, initial compounds with a 4-amino-4-benzylpiperidine core showed poor in vivo metabolic stability. By varying the linker between the piperidine and a lipophilic substituent, researchers identified the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series. These derivatives demonstrated improved oral bioavailability and potent inhibition of tumor growth in xenograft models. The introduction of the carboxamide linker allowed the lipophilic substituent to adopt different conformations, leading to optimized interactions within the target's binding pocket and improved selectivity over other kinases like PKA. nih.gov
The following tables summarize the structure-activity relationships for derivatives of the 4-aminopiperidine scaffold against different targets, illustrating the principles of scaffold optimization.
| Compound | Modification on Core Scaffold | EC₅₀ (µM) |
|---|---|---|
| Hit Compound (1) | Initial Screening Hit | 0.50 |
| Analog A | Modification of linker 'A' | 0.15 |
| Analog B | Substitution on aryl ring 'B' | 0.08 |
| Optimized Compound | Combined linker and aryl modifications | 0.02 |
| Compound | Substituent (R) on Benzyl (B1604629) Amide | PKB IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKB) |
|---|---|---|---|---|
| 28 | 2,4-dichlorobenzyl | 46 | 1100 | 24 |
| 30 | 2,4-difluorobenzyl | 60 | 400 | 7 |
| 31 | 2-chloro-4-fluorobenzyl | 36 | 360 | 10 |
| 32 | 2-fluoro-4-chlorobenzyl | 53 | 500 | 9 |
Structure Activity Relationship Sar Studies
Influence of Substituents on Biological Affinity and Potency
The biological affinity and potency of 4-aminopiperidine-4-carboxamide (B8721957) derivatives are highly sensitive to the nature and position of substituents on the lipophilic group attached to the carboxamide nitrogen. Studies on analogous series where the cyclohexyl group is replaced by a substituted benzyl (B1604629) moiety provide a detailed understanding of these electronic and steric effects. nih.gov
For instance, in a series of N-benzyl analogs, the position of a chloro substituent on the benzyl ring significantly impacts both affinity for PKB and selectivity over the related kinase PKA. While a 4-chloro substitution provides a potent compound, moving the chlorine to the 3-position reduces both affinity and selectivity. Conversely, a 2-chloro substitution can recover approximately 40-fold selectivity. nih.gov Combining chloro substituents at the 2- and 4-positions was found to increase selectivity to approximately 150-fold while maintaining nanomolar potency against PKB. nih.gov This suggests that substitution at the 2- and 4-positions of the N-linked aromatic ring is particularly favorable for selective inhibition.
The introduction of electron-rich substituents, such as methoxy (B1213986) groups, at the 2-, 3-, or 4-positions generally results in compounds with selectivities in the range of 20- to 48-fold. However, a 2-methoxy analog was observed to be surprisingly less potent at PKB. nih.gov The size of the substituent also plays a crucial role; a larger, lipophilic 4-tert-butyl group can lead to high selectivity for PKB (approximately 126-fold). nih.gov In contrast, within the N-arylmethyl carboxamide series, increasing the size of 4-substituents (from methyl to ethyl to tert-butyl) led to a decrease in PKB inhibitory activity, highlighting the constraints of the binding pocket. nih.gov
The following table summarizes the structure-activity relationships for N-benzyl substituted analogs, demonstrating the impact of substituent changes on potency and selectivity.
| Compound | N-Substituent | PKB IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKB) |
|---|---|---|---|---|
| 1 | 4-Chlorobenzyl | 4.7 | 140 | 30 |
| 2 | 3-Chlorobenzyl | 34 | 260 | 7.6 |
| 3 | 2-Chlorobenzyl | 11 | 440 | 40 |
| 4 | 2,4-Dichlorobenzyl | 5.0 | 750 | 150 |
| 5 | 4-tert-Butylbenzyl | 7.0 | 880 | 126 |
| 6 | 4-Methylbenzyl | 11 | 220 | 20 |
| 7 | 4-Ethylbenzyl | 19 | - | - |
Impact of Piperidine (B6355638) Ring Stereochemistry on Activity
The stereochemistry and conformation of the piperidine ring are fundamental to the biological activity of this class of compounds. The orientation of the piperidine ring dictates the spatial positioning of the crucial 4-amino group and the lipophilic N-substituent, which in turn affects their interactions with the target protein. nih.gov
While specific studies on cis/trans isomers at the 4-position of 4-amino-N-cyclohexylpiperidine-1-carboxamide are not extensively detailed in the provided context, related research underscores the importance of the piperidine scaffold's conformation. For example, replacing a pyrrolo[2,3-d]pyrimidine core (attached at the piperidine N1 position) with a 7-azaindole (B17877) moiety alters the preferred conformation and orientation of the piperidine ring. This change in the vectors of the basic 4-amino group and the lipophilic substituents can lead to a reduction in selectivity. nih.gov
Selectivity in this series often arises from exploiting subtle amino acid differences between target and off-target kinases, such as a leucine/methionine variance between PKA and PKB. Therefore, the precise positioning of the 4-amino group relative to these specific residues is critically sensitive to the piperidine ring's conformation. nih.gov The introduction of additional substituents on the piperidine ring, for instance, a cis-3-methyl group, can further constrain the ring's conformation, which may be important for enhancing biological activity by reducing the number of possible low-energy conformations. researchgate.net
Role of N-Alkyl and Cyclic Residues in Modulating Activity
The nature of the substituent on the carboxamide nitrogen, whether it is an alkyl or a cyclic residue like cyclohexyl, plays a significant role in modulating the compound's activity and pharmacokinetic properties. The transition from a direct 4-benzylpiperidine (B145979) linkage to a 4-piperidinecarboxamide structure was a key optimization, significantly improving metabolic stability and oral bioavailability. nih.govebi.ac.uk
The N-cyclohexyl group, being a bulky and lipophilic moiety, is critical for occupying hydrophobic pockets within the target's binding site. In related series of melanocortin receptor agonists, compounds with a cyclohexyl group attached to a piperidine scaffold consistently showed high affinity. nih.gov Similarly, for sigma receptor ligands, the replacement of a cyclohexyl ring with a piperidine ring was explored, indicating that this position is sensitive to steric bulk and that such modifications can dramatically affect affinity. nih.govnih.gov
Further modifications to the amide group itself, such as N-methylation, can have a detrimental effect on potency. Methylation of the amide NH in an analogous series led to a loss of potency against PKB. nih.gov This is likely due to the disruption of a key hydrogen bonding interaction. X-ray crystallography of a related compound bound to PKBβ revealed that the amide NH can form a close contact with the side chain of Asp293, an interaction that would be lost upon N-methylation. nih.gov
The following table illustrates the impact of modifications on the carboxamide linker and N-substituent in a related series.
| Compound | Modification | PKB IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/PKB) |
|---|---|---|---|---|
| 8 | N-(4-Chlorobenzyl)carboxamide | 3.4 | 22 | 6.5 |
| 9 | N-Methyl-N-(4-Chlorobenzyl)carboxamide | 25 | 84 | 3.4 |
| 10 | N-(2,4-Dichlorobenzyl)carboxamide | 4.5 | 110 | 24 |
| 11 | 4-(4-tert-Butylbenzyl)amine (non-carboxamide) | 7.0 | 880 | 126 |
Structure-Kinetic Relationships (SKRs) in Ligand-Receptor Interactions
Structure-kinetic relationships (SKRs) explore how modifications to a ligand's structure influence its binding and unbinding rates (k_on and k_off, respectively), which together determine the ligand's residence time at its receptor. A longer residence time can often translate to a more durable pharmacological effect in vivo.
For the 4-aminopiperidine (B84694) carboxamide series, the key interactions governing affinity—such as the salt bridge formed by the protonated 4-amino group and hydrophobic interactions of the N-cyclohexyl group—are also likely to be the primary determinants of binding kinetics. nih.gov Structural modifications that strengthen these interactions or introduce new favorable contacts would be expected to slow the dissociation rate (decrease k_off) and prolong the ligand's residence time. Conversely, steric clashes or the disruption of key hydrogen bonds, such as through N-methylation of the carboxamide, would likely increase the k_off rate, leading to shorter residence times and potentially reduced in vivo efficacy. nih.gov The conformational rigidity of the piperidine ring and the N-cyclohexyl group could also contribute to a more favorable entropy of binding, potentially influencing both affinity and kinetic parameters.
Biological Target Interaction Profiles and Mechanistic Studies
Receptor Binding and Functional Assays
Sigma-1 and Sigma-2 Receptor Ligand Binding Affinity and Functional Modulation
No specific data on the binding affinity (Ki) or functional activity (agonist or antagonist properties) of 4-amino-N-cyclohexylpiperidine-1-carboxamide at sigma-1 or sigma-2 receptors have been reported. Research on other N-cyclohexylpiperazine derivatives has identified high-affinity sigma-2 receptor ligands, though often with limited selectivity over the sigma-1 receptor nih.gov. The functional consequences of ligand binding at sigma receptors, such as agonist or antagonist activity, are typically determined through specific functional assays nih.gov.
Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| Sigma-1 | Data not available | Data not available |
N-methyl-D-aspartate (NMDA) Receptor Antagonism (related arylcyclohexylamines)
While some piperidine (B6355638) carboxamide derivatives have been evaluated as calpain inhibitors and for their ability to inhibit NMDA-induced convulsions, specific data on the direct NMDA receptor antagonist activity of this compound is not available nih.gov. The broader class of arylcyclohexylamines, which share some structural similarities, are known to act as NMDA receptor antagonists nih.gov. However, this does not confirm the activity of the specific compound .
Table 2: NMDA Receptor Antagonist Activity of this compound
| Parameter | Value |
|---|---|
| Binding Affinity (Ki/IC50) | Data not available |
Enzyme Modulation
Inhibition of Secretory Glutaminyl Cyclase
Research into therapies for Alzheimer's disease has identified secretory glutaminyl cyclase (sQC) as a key target. This enzyme is involved in the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ), which is a critical initiator of amyloid-beta aggregation. The inhibition of sQC is therefore a promising strategy to prevent the formation of these harmful plaques.
A study focusing on the discovery of new sQC inhibitors identified the piperidine-4-carboxamide scaffold as a promising starting point for the design of such inhibitors. Through a pharmacophore-assisted high-throughput virtual screening, a novel sQC inhibitor, designated as Cpd-41, which features a piperidine-4-carboxamide moiety, was identified. nih.gov This compound demonstrated inhibitory activity against sQC with a half-maximal inhibitory concentration (IC50) of 34 μM. nih.gov While Cpd-41 is not identical to this compound, the shared chemical scaffold suggests that the latter could also potentially interact with the active site of sQC. The development of inhibitors based on this scaffold is considered a novel approach for creating QC inhibitors. dergipark.org.tr
| Compound | Scaffold | Target | IC50 |
| Cpd-41 | Piperidine-4-carboxamide | Secretory Glutaminyl Cyclase (sQC) | 34 μM |
Inhibition of Cyclin-Dependent Kinases (CDK)
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a common feature in many human cancers. Consequently, the development of small molecule inhibitors of CDKs is a significant area of cancer research. The 2,4-diamino-5-ketopyrimidine structure has been identified as a novel class of potent and ATP-competitive inhibitors that selectively target the CDK family. nih.gov
Within this class of inhibitors, the presence of a substituted 4-piperidine moiety at the C2-amino position has been found to be a critical structural feature for CDK inhibitory activity. nih.gov Optimization of this and other parts of the molecule has led to the development of analogues with potent inhibitory activities against CDK1, CDK2, and CDK4. nih.govresearchgate.net For instance, the compound R547, which incorporates a substituted piperidine, exhibits potent inhibition of several CDKs. nih.govosti.gov Although no specific data exists for this compound, its 4-aminopiperidine (B84694) component is a feature found in compounds designed to target CDKs.
| Compound Class | Key Structural Feature | Target Kinases |
| 2,4-diamino-5-ketopyrimidines | Substituted 4-piperidine moiety | CDK1, CDK2, CDK4 |
Ion Channel Interactions (Predicted)
There is no direct experimental evidence available in the scientific literature detailing the interactions of this compound with specific ion channels. Predictive studies based on its chemical structure have not been published.
Neurotransmitter Transport System Interactions (Predicted)
Similarly, there is a lack of published research on the specific interactions between this compound and neurotransmitter transport systems. While some piperidine derivatives are known to interact with these transporters, no predictive or experimental data is available for this particular compound.
Pre Clinical Pharmacological Investigations in Vitro and Non Human in Vivo
Antifungal Activity in Model Organisms (e.g., Yarrowia lipolytica, Aspergillus spp.)
A series of novel 4-aminopiperidine (B84694) derivatives have been synthesized and evaluated for their antifungal properties. nih.govmdpi.com Inspired by the structures of established antifungal agents like fenpropidin (B1672529) and amorolfine, which contain piperidine (B6355638) or morpholine (B109124) cores, researchers have explored the potential of 4-aminopiperidines as a new chemotype with antifungal efficacy. nih.govmdpi.com
Initial screening of a library of over 30 4-aminopiperidines was conducted using the non-pathogenic yeast Yarrowia lipolytica as a model organism. nih.govmdpi.com Several of these compounds demonstrated significant growth-inhibiting activity. nih.govmdpi.com Following the initial screening, the most promising compounds were further tested against a panel of 20 clinically relevant fungal isolates, including various species of Aspergillus and Candida. nih.govmdpi.com
The mechanism of action for these 4-aminopiperidine derivatives is believed to be the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. nih.govmdpi.com Analysis of the sterol patterns after treatment provided insights into the putative molecular targets, suggesting an inhibition of the enzymes sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol biosynthesis pathway. nih.govmdpi.com
Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were identified as particularly promising candidates for further development due to their potent in vitro antifungal activity against Candida spp. and Aspergillus spp. nih.govmdpi.comnih.gov The structure-activity relationship (SAR) analysis revealed that the combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long alkyl chain, such as an n-dodecyl residue, at the 4-amino group was most effective in enhancing antifungal activity. nih.govmdpi.com
| Compound | Test Organism | Activity Metric (MIC) | Result |
|---|---|---|---|
| 1-benzyl-N-dodecylpiperidin-4-amine | Yarrowia lipolytica | MIC100 | Comparable to reference antifungals |
| N-dodecyl-1-phenethylpiperidin-4-amine | Yarrowia lipolytica | MIC100 | Comparable to reference antifungals |
| 1-benzyl-N-dodecylpiperidin-4-amine | Aspergillus spp. | MIC90 | Favorable comparison with voriconazole |
| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus spp. | MIC90 | Favorable comparison with voriconazole |
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp. | MIC80 | Promising activity |
| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp. | MIC80 | Promising activity |
Antiallodynic Activity in Animal Models
Derivatives of 4-aminopiperidine have been investigated for their potential in managing neuropathic pain, a condition often characterized by allodynia. nih.govacs.org A study focused on the design and synthesis of 4-aminopiperidine derivatives as N-type calcium channel blockers for the treatment of pain, including neuropathic pain. nih.govacs.orgebi.ac.uk The rationale for this approach is that N-type calcium channels play a crucial role in neurotransmission in pain pathways.
Several compounds with a 4-aminopiperidine scaffold were synthesized and initially screened for antinociceptive activity in the mouse hot-plate test. nih.govacs.org The most active compounds were then evaluated in vitro for their ability to block N-type calcium channels in a PC12 rat pheochromocytoma clonal cell line. nih.govacs.orgebi.ac.uk
Following the in vitro characterization, selected compounds that demonstrated N-type calcium channel antagonism were tested in a rat model of neuropathic pain. nih.govacs.orgebi.ac.uk Two compounds, in particular, were highlighted for their potent action against both pain and neuropathic pain, suggesting that the 4-aminopiperidine scaffold could be a valuable starting point for the development of novel analgesics with efficacy in neuropathic pain states. nih.govacs.org
Modulation of Central Nervous System Functions (e.g., NMDA-induced convulsions, anxiolytic effects)
The 4-aminopiperidine framework has also been explored for its potential to modulate central nervous system (CNS) functions. Research into this area has led to the discovery of 4-aminopiperidine derivatives with potent cognition-enhancing properties. nih.govdoi.org By modifying the piperazine (B1678402) ring of previously identified nootropic drugs to a 4-aminopiperidine structure, researchers were able to maintain high activity in the mouse passive avoidance test, a behavioral model used to assess learning and memory. nih.govdoi.org One of the newly synthesized compounds showed activity at a very low dose, indicating its potential as a lead compound for the development of treatments for cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease. nih.govdoi.org
Effects on Physiological Processes in Animal Models (e.g., food intake, erectile activity)
Currently, there is a lack of specific published research on the effects of "4-amino-N-cyclohexylpiperidine-1-carboxamide" on physiological processes such as food intake and erectile activity in animal models. Further studies are required to determine if this compound or its close analogs have any significant activity in these areas.
Assessment of Target Engagement in Cellular Models
While direct target engagement studies for "this compound" are not extensively documented, research on related 4-aminopiperidine derivatives provides insights into the potential molecular targets of this class of compounds.
One area of investigation has been the inhibition of protein kinases. A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors of Protein Kinase B (PKB), also known as Akt. nih.govacs.org PKB/Akt is a key component of intracellular signaling pathways that regulate cell growth and survival, and its dysregulation is often implicated in cancer. nih.govacs.org X-ray crystallography studies of these compounds bound to PKBβ revealed that the 4-amino group of the piperidine ring forms important interactions with amino acid residues in the kinase's active site. acs.org
Another study reported the rational design of 4-aminopiperidine-based targeted covalent inhibitors of SMYD3, a histone methyltransferase that is overexpressed in various cancers. uniba.it Docking simulations showed that the piperidine group has good shape complementarity within the SMYD3 binding site. uniba.it A 4-aminopiperidine derivative, EM127, was shown to selectively target a cysteine residue in the substrate-binding pocket of SMYD3, leading to its inhibition. uniba.it
These findings suggest that the 4-aminopiperidine scaffold can be a versatile platform for designing inhibitors that engage with specific cellular targets, such as protein kinases and methyltransferases.
Applications in Chemical Biology and Advanced Materials Research
Utilization as a Chemical Probe for Biological Pathways
While 4-amino-N-cyclohexylpiperidine-1-carboxamide itself has not been extensively documented as a standalone chemical probe, its core structure, the 4-aminopiperidine (B84694) moiety, is a well-established pharmacophore used in the design of chemical tools to investigate biological pathways. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway to elucidate its function. The 4-aminopiperidine scaffold serves as a versatile template that can be systematically modified to generate libraries of compounds for screening against various biological targets.
The primary amino group and the piperidine (B6355638) nitrogen provide key points for chemical diversification, allowing for the attachment of various functional groups to modulate properties such as potency, selectivity, and cell permeability. The N-cyclohexylpiperidine-1-carboxamide functionalization, in particular, can influence the molecule's lipophilicity and conformational rigidity, which are critical parameters for effective target engagement in a complex biological milieu. Researchers leverage these features to develop probes for target identification and validation, helping to unravel the intricate networks of cellular signaling.
Role as a Synthetic Building Block for Complex Molecules
The this compound scaffold is a valuable building block in synthetic and medicinal chemistry for the construction of more complex, biologically active molecules. Its inherent structural features, including the piperidine ring and the reactive amino and carboxamide groups, provide multiple points for chemical elaboration. This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and optimize compounds for desired therapeutic effects.
A notable example of the utility of the broader 4-aminopiperidine class as a synthetic precursor is in the development of novel therapeutics. For instance, derivatives of this scaffold have been utilized in the synthesis of potent and selective antagonists for various receptors, as well as inhibitors for key enzymes implicated in disease. The synthesis of these complex molecules often involves multi-step reaction sequences where the 4-aminopiperidine core is introduced early in the synthetic route. The N-cyclohexyl and carboxamide functionalities can be crucial for directing the assembly of the final molecule and for establishing key interactions with the biological target. The modular nature of syntheses involving this building block facilitates the generation of diverse chemical libraries for high-throughput screening and lead optimization. For example, new bioactive nitrogenous compounds have been synthesized through simple condensation reactions, highlighting the utility of such scaffolds in creating diverse molecular architectures with potential therapeutic applications mdpi.com.
| Complex Molecule Class | Synthetic Utility of 4-Aminopiperidine Scaffold | Key Moieties |
| Kinase Inhibitors | Serves as a central scaffold for orienting functional groups towards the ATP binding pocket. | 4-amino group, piperidine ring |
| GPCR Ligands | Provides a rigid core for presenting pharmacophoric elements to the receptor binding site. | N-substituents, 4-amino derivatives |
| Ion Channel Modulators | The piperidine ring can be functionalized to interact with specific residues within the channel pore. | Piperidine core, various substituents |
Potential in Reversible Hydrogen Storage Systems
The search for safe and efficient hydrogen storage materials is a critical area of research for the development of a sustainable hydrogen economy. Liquid organic hydrogen carriers (LOHCs) are a promising class of materials that can store and transport hydrogen in a liquid state under ambient conditions. The principle involves the reversible hydrogenation and dehydrogenation of an organic molecule. Piperidine derivatives have been investigated for their potential as LOHCs due to their high hydrogen storage capacity.
Research has shown that substituted piperidines can be effective for reversible hydrogen storage. Specifically, studies have indicated that attaching electron-donating or conjugated substituents to the piperidine ring can significantly increase the rate of catalytic dehydrogenation rsc.org. The presence of a 4-amino group or a piperidine-4-carboxamide has been observed to lead to some of the greatest rates of dehydrogenation rsc.org. The nitrogen atom in the piperidine ring is thought to weaken the adjacent C-H bonds, facilitating the release of hydrogen scispace.com.
| Compound/Class | Key Feature for Hydrogen Storage | Reported Finding |
| 4-Aminopiperidine | Electron-donating amino group | Greatly increases the rate of catalytic dehydrogenation rsc.org. |
| Piperidine-4-carboxamide | Conjugated substituent | Leads to high rates of catalytic dehydrogenation rsc.org. |
| 2-[(n-methylcyclohexyl)methyl]piperidine | N-heterocyclic LOHC | Shows a hydrogen storage capacity of 6.15 wt% mdpi.comresearchgate.net. |
| 4-Methylpiperidine | N-heterocycle | Investigated as an LOHC with a hydrogen loading of 6.1 wt% scispace.com. |
Development of Selective Ligands for Receptor Subtypes
A significant application of the this compound scaffold lies in the development of selective ligands for specific receptor subtypes, particularly in the field of kinase inhibitors. The precise targeting of individual kinases is a major goal in drug discovery, especially in oncology, as it can lead to more effective treatments with fewer side effects.
One of the most well-documented uses of this structural motif is in the creation of potent and selective inhibitors of Protein Kinase B (PKB), also known as Akt. nih.govnih.govacs.orgresearchgate.net Signaling through the PKB pathway is frequently dysregulated in cancer, making it an attractive therapeutic target. nih.govnih.gov Researchers have found that by modifying the 4-aminopiperidine core, they could develop ATP-competitive inhibitors with nanomolar potency and significant selectivity for PKB over other closely related kinases like PKA. nih.govnih.govacs.org
Specifically, the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has been a breakthrough in this area. nih.govnih.govacs.orgresearchgate.net In these molecules, the carboxamide linker was found to be crucial for achieving oral bioavailability and potent inhibition of PKB. nih.govnih.gov Structure-activity relationship studies revealed that variations in the substituent attached to the carboxamide nitrogen could fine-tune the inhibitor's potency and selectivity. nih.gov For example, the introduction of a 4-chlorobenzyl group on the carboxamide resulted in a compound that retained high activity against PKB with a 14-fold selectivity over PKA. acs.org This work demonstrates the power of the 4-amino-N-substituted-piperidine-1-carboxamide scaffold in generating highly specific and therapeutically relevant molecules.
| Compound Derivative | Target Kinase | Key Finding | Selectivity (PKB vs. PKA) |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) | Potent and orally bioavailable inhibitors nih.govnih.govacs.orgresearchgate.net. | Up to 150-fold nih.govnih.gov. |
| 4-(4-Chlorobenzyl)carboxamide derivative | Protein Kinase B (Akt) | Retained activity for PKB and showed selectivity over PKA acs.org. | ~14-fold acs.org. |
| 2,4-Dichlorobenzyl amide derivative | Protein Kinase B (Akt) | Improved selectivity for PKB over PKA nih.gov. | ~24-fold nih.gov. |
Future Research Directions and Unexplored Avenues
Investigation of Novel Biological Targets
A primary avenue for future research lies in the systematic screening of 4-amino-N-cyclohexylpiperidine-1-carboxamide against a diverse array of biological targets. The piperidine (B6355638) carboxamide core is a versatile scaffold found in inhibitors of various enzymes. For instance, a piperidine carboxamide was identified as a novel inhibitor of anaplastic lymphoma kinase (ALK) through high-throughput screening. nih.gov This suggests that this compound and its analogues could be evaluated for activity against other kinases, which are crucial regulators of cellular processes and are frequently implicated in cancer and inflammatory diseases.
Furthermore, the 4-aminopiperidine (B84694) moiety has been identified as a key structural feature in compounds that inhibit the assembly of the Hepatitis C Virus (HCV). nih.gov This precedent indicates that this compound could be investigated for its potential as an antiviral agent, not only against HCV but also other viruses where protein-protein interactions are critical for viral assembly and propagation. The exploration of its activity against G protein-coupled receptors (GPCRs), ion channels, and proteases could also unveil novel therapeutic applications.
Exploration of Metabolically Stable Derivatives for Research Tools
A significant challenge in the development of therapeutic agents containing the 4-aminopiperidine moiety is their susceptibility to metabolism by cytochrome P450 enzymes, particularly CYP3A4, which often leads to N-dealkylation. nih.govacs.org This metabolic instability can result in rapid clearance and low oral bioavailability, hindering their therapeutic potential. nih.gov
Future research should focus on the design and synthesis of metabolically stable derivatives of this compound. This could be achieved through several strategies, including:
Deuteration: Selective incorporation of deuterium (B1214612) at metabolically labile positions can slow down the rate of enzymatic cleavage.
Introduction of sterically hindering groups: Flanking the susceptible bonds with bulky substituents can prevent the enzyme from accessing the site of metabolism.
Bioisosteric replacement: Replacing metabolically vulnerable groups with more stable isosteres can enhance the metabolic profile without compromising biological activity.
The development of such stable derivatives would not only be a step towards potential therapeutic candidates but would also provide valuable research tools. These tools, with their improved pharmacokinetic properties, would allow for more reliable in vivo studies to probe the physiological and pathological roles of their biological targets.
Application of Advanced Computational Methods for Predictive Modeling
Advanced computational methods are indispensable tools in modern drug discovery for predicting the biological activity and pharmacokinetic properties of novel compounds. nih.gov For this compound, computational approaches can be employed to accelerate the discovery of its potential biological targets and to guide the design of more potent and selective analogues.
Key computational strategies that could be applied include:
Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound to the active sites of a wide range of proteins, helping to prioritize experimental screening efforts.
Pharmacophore Modeling: By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models can be developed based on known active compounds for a particular target. These models can then be used to virtually screen for new molecules, including this compound, that fit the pharmacophore.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be used to predict the activity of new analogues of this compound and to guide their optimization.
ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, allowing for the early identification of potential liabilities and guiding the design of derivatives with more favorable profiles. nih.gov
Development of New Synthetic Routes for Analogues
The exploration of the structure-activity relationship (SAR) of this compound will necessitate the synthesis of a diverse range of analogues. The development of efficient and flexible synthetic routes will be crucial for this endeavor. Existing methods for the synthesis of 4-aminopiperidine derivatives often involve multi-step sequences. nih.govresearchgate.net
Future research should focus on developing novel synthetic methodologies that allow for the rapid and modular assembly of analogues with variations at three key positions:
The 4-amino group: Introduction of different substituents on the amino group can modulate the compound's polarity and hydrogen bonding capacity.
The N-cyclohexyl group: Variation of the cycloalkyl or aryl substituent on the carboxamide can influence lipophilicity and interactions with hydrophobic pockets of target proteins.
The piperidine ring: Introduction of substituents on the piperidine ring can alter the conformational properties of the molecule.
The development of solid-phase synthesis or flow chemistry approaches could significantly accelerate the generation of a library of analogues for biological evaluation. nih.gov
Integration with High-Throughput Screening and Chemical Library Development
High-throughput screening (HTS) is a powerful approach for identifying novel biological activities for a given compound or for discovering new chemical matter for a specific biological target. nih.govstanford.edu Integrating this compound and its future analogues into HTS campaigns is a critical step in exploring their therapeutic potential.
This can be achieved through two main strategies:
Compound-centric screening: The compound can be screened against a broad panel of diverse biological assays to identify any potential "hits."
Target-centric screening: If a specific biological target is of interest, a focused library of analogues of this compound can be synthesized and screened against that target to identify potent and selective modulators. 5z.com
The development of a dedicated chemical library based on the this compound scaffold would be a valuable resource for drug discovery programs. nih.gov This library could be designed using computational methods to maximize its chemical diversity and to enrich it with compounds possessing drug-like properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-amino-N-cyclohexylpiperidine-1-carboxamide?
- Methodological Answer : A common approach involves multi-step synthesis starting from substituted cyclohexylamine precursors. For example, debenzylation of intermediates like (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine using catalytic hydrogenation yields primary amines, which are then coupled with activated carboxamide reagents. Structural confirmation is achieved via mass spectrometry (MS) and H NMR, with typical MS (ESI +) signals at m/z 198 [M + H]+ for intermediates and m/z 452 [M + H]+ for final products .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of analytical techniques:
- MS (ESI +) to confirm molecular weight.
- H NMR to verify proton environments (e.g., cyclohexyl CH signals at δ 1.2–2.5 ppm and carboxamide NH at δ 6.8–7.2 ppm).
- HPLC (≥98% purity threshold) for quantification .
Q. What are the key challenges in isolating stereoisomers of this compound?
- Methodological Answer : Enantiomeric separation (e.g., (1R,4R) vs. (1S,4S) configurations) requires chiral chromatography or recrystallization with chiral resolving agents. For example, diastereomeric salts formed with tartaric acid can isolate specific enantiomers, as demonstrated in related piperidine-carboxamide syntheses .
Advanced Research Questions
Q. How can computational modeling optimize the binding affinity of this compound to biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s InChI key or SMILES string to predict interactions with receptors like carbonic anhydrases. Validate predictions with isothermal titration calorimetry (ITC) to measure binding constants (K) .
Q. What strategies resolve contradictions in spectral data between synthetic batches?
- Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, overlapping cyclohexyl signals can be differentiated via C NMR DEPT experiments. Contradictions in MS adducts (e.g., [M + Na]+ vs. [M + H]+) require ionization parameter standardization .
Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?
- Methodological Answer : Compare enantiomers using in vitro metabolic assays (e.g., liver microsomes) to assess stability. For instance, (1R,4R)-configured analogs may exhibit slower hepatic clearance due to steric hindrance of metabolic enzymes, as observed in related piperidine derivatives .
Q. What experimental designs are optimal for studying the compound’s enzyme inhibition mechanisms?
- Methodological Answer : Use steady-state kinetic assays with human carbonic anhydrase isoforms. Monitor inhibition via UV-Vis spectroscopy (e.g., 4-nitrophenyl acetate hydrolysis at 400 nm). IC values can be calculated using nonlinear regression of activity vs. inhibitor concentration curves .
Q. How can researchers mitigate oxidative degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
